Cas no 72822-13-0 (Dapiprazole hydrochloride)

Dapiprazole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-a]pyridine,5,6,7,8-tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-,hydrochloride (1:1)
- Dapiprazole Hydrochloride
- 1,2,4-Triazolo[4,3-a]pyridine,5,6,7,8-tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]...
- Dapiprazole (hydrochloride)
- AF 2139
- AF-2139
- Dapiprazole HCl
- Dapiprazole hydrochloride (USAN)
- DSSTox_CID_28595
- DSSTox_GSID_48669
- DSSTox_RID_82866
- Rev-Eyes
- 5,6,7,8-Tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-1,2,4-triazolo[4,3-a]pyridine hydrochloride
- Glamidolo Hydrochloride
- 1,2,4-Triazolo(4,3-a)pyridine, 5,6,7,8-tetrahydro-3-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride
- DAPIPRAZOLE HYDROCHLORIDE [VANDF]
- 5,6,7,8-Tetrahydro-3-(2-(4-o-tolyl-1-piperazinyl)ethyl)-s-triazolo(4,3-a)pyridine monohydrochloride
- CS-5720
- Dapiprazole hydrochloride, >=98% (HPLC)
- HMS3746G11
- UNII-DS9UJN1I0X
- SCHEMBL667604
- 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
- Tox21_113035_1
- CHEMBL1201044
- 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Q27276579
- DAPIPRAZOLE MONOHYDROCHLORIDE [MI]
- DTXCID4028595
- DAPIPRAZOLE HYDROCHLORIDE [ORANGE BOOK]
- DAPIPRAZOLE HYDROCHLORIDE (MART.)
- 72822-13-0 (HCl)
- AC-8851
- DTXSID7048669
- D82527
- 5,6,7,8-Tetrahydro-3-[2-(4-O-tolyl-1-piperazinyl)ethyl]-S-triazolo[4,3-a]pyridine monohydrochloride
- Tox21_113035
- 3-(2-(4-o-tolylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- 5,6,7,8-Tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-1,2,4-triazolo[4,3-a]pyridine
- 3-(2-(4-(o-tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- 3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Remydrial
- DAPIPRAZOLEHYDROCHLORIDE
- D03648
- NCGC00262927-01
- 3-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-5,6,7,8,-tetrahydro-1,2,4-triazolo(4,3-a)pyridine hydrochloride
- Dapiprazole monohydrochloride
- DAPIPRAZOLE HYDROCHLORIDE [WHO-DD]
- 5,6,7,8-TETRAHYDRO-3-(2-(4-(2-METHYLPHENYL)-1-PIPERAZINYL)ETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRIDINE MONOHYDROCHLORIDE
- s5281
- DS9UJN1I0X
- HY-A0142A
- BCP34410
- AS-16932
- A837632
- FT-0665471
- CAS-72822-13-0
- Dapiprazole hydrochloride [USAN]
- Rev-Eyes (TN)
- AKOS015966533
- CCG-268185
- 72822-13-0
- Reversil Hydrochloride
- DAPIPRAZOLE HYDROCHLORIDE [MART.]
- SBI-0654153.0001
- 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine,hydrochloride
- Dapiprazole hydrochloride
-
- MDL: MFCD00941400
- Inchi: InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H
- InChI Key: ZIODNPFQZIHCOE-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1N2CCN(CCC3=NN=C4CCCCN43)CC2.[H]Cl
Computed Properties
- Exact Mass: 357.17232
- Monoisotopic Mass: 361.203
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 37.2A^2
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Crystallize from absolute ethanol
- Density: 1.22
- Melting Point: 206-207°
- Boiling Point: 538.9 °C at 760 mmHg
- Flash Point: 538.9 °C at 760 mmHg
- PSA: 37.19
- LogP: 2.29040
Dapiprazole hydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Toxicity:LD50 in mice (mg/kg): 260 i.p. (Silvestrini)
Dapiprazole hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3996-200 mg |
Dapiprazole Hydrochloride |
72822-13-0 | 99.90% | 200mg |
¥5620.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3996-25mg |
Dapiprazole Hydrochloride |
72822-13-0 | 100% | 25mg |
¥ 832 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44618-50mg |
Dapiprazole hydrochloride |
72822-13-0 | 98% | 50mg |
¥2050.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44618-100mg |
Dapiprazole hydrochloride |
72822-13-0 | 98% | 100mg |
¥3744.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3996-25 mg |
Dapiprazole Hydrochloride |
72822-13-0 | 99.90% | 25mg |
¥1227.00 | 2022-04-26 | |
ChemScence | CS-5720-10mg |
Dapiprazole hydrochloride |
72822-13-0 | 99.44% | 10mg |
$84.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3996-2 mg |
Dapiprazole Hydrochloride |
72822-13-0 | 99.90% | 2mg |
¥291.00 | 2022-04-26 | |
Ambeed | A893853-100mg |
3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride |
72822-13-0 | 99% | 100mg |
$115.0 | 2025-02-20 | |
Ambeed | A893853-25mg |
3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride |
72822-13-0 | 99% | 25mg |
$40.0 | 2025-02-20 | |
Ambeed | A893853-1mg |
3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride |
72822-13-0 | 99% | 1mg |
$7.0 | 2025-02-20 |
Dapiprazole hydrochloride Related Literature
-
Fatma M. Thabet,Kamal M. Dawood,Eman A. Ragab,Mohamed S. Nafie,Ashraf A. Abbas RSC Adv. 2022 12 23644
-
M. Shaheer Malik,Saleh A. Ahmed,Ismail I. Althagafi,Mohammed Azam Ansari,Ahmed Kamal RSC Med. Chem. 2020 11 327
Additional information on Dapiprazole hydrochloride
Dapiprazole hydrochloride (CAS No. 72822-13-0): A Comprehensive Overview of Its Pharmacological Profile and Recent Research Applications
Dapiprazole hydrochloride, chemically designated as 4-(4-fluorophenyl)-1,4-dihydro-2H-3-benzazepinone hydrochloride, is a well-documented pharmaceutical compound with the CAS number 72822-13-0. This compound has garnered significant attention in the field of pharmacology due to its unique mechanism of action and its potential therapeutic applications. Over the years, extensive research has been conducted to elucidate its pharmacological properties, and recent studies have further expanded our understanding of its role in various medical conditions.
The primary pharmacological target of dapiprazole hydrochloride is the dopamine D2 receptor. Unlike many other dopaminergic agents, dapiprazole functions as a selective D2 receptor antagonist, which means it blocks the action of dopamine at this receptor without significantly affecting other neurotransmitter systems. This selectivity makes it particularly valuable in treating conditions associated with dopamine dysregulation, such as schizophrenia and movement disorders.
One of the most compelling aspects of dapiprazole hydrochloride is its rapid onset of action. Clinical studies have demonstrated that it can produce noticeable effects within minutes, making it a promising candidate for acute treatment scenarios. This property is especially beneficial in psychiatric emergencies where prompt intervention is crucial. Additionally, its short half-life allows for precise dosing and minimizes the risk of prolonged side effects.
Recent research has also explored the potential of dapiprazole hydrochloride in treating cognitive disorders. Studies suggest that by modulating dopamine levels in specific brain regions, dapiprazole may enhance memory and attention functions. This finding opens up new avenues for therapeutic intervention in conditions such as Alzheimer's disease and other dementias, where dopaminergic deficits play a significant role.
The compound's chemical structure, characterized by a benzazepine core and a fluorophenyl substituent, contributes to its unique pharmacological profile. The fluorine atom at the para position of the phenyl ring enhances binding affinity to the D2 receptor, while the dihydrobenzazepinone scaffold provides stability and bioavailability. These structural features have been optimized through medicinal chemistry approaches to improve efficacy and reduce off-target effects.
In clinical trials, dapiprazole hydrochloride has shown promise in managing symptoms associated with psychotic disorders. Patients treated with this compound have reported improvements in positive symptoms such as hallucinations and delusions, as well as negative symptoms like apathy and social withdrawal. The ability to address both positive and negative symptoms makes dapiprazole hydrochloride a versatile therapeutic option for patients with schizophrenia spectrum disorders.
Moreover, dapiprazole hydrochloride has been investigated for its potential role in neuroprotection. Preliminary studies indicate that it may exert neuroprotective effects by reducing oxidative stress and inflammation in brain tissues. These mechanisms are particularly relevant in neurodegenerative diseases where oxidative damage contributes to neuronal dysfunction and death. Further research is warranted to fully understand the neuroprotective potential of this compound.
The synthesis of dapiprazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted benzene derivatives and hydrazine derivatives, followed by cyclization to form the benzazepine core. The introduction of the fluorine atom is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Quality control of dapiprazole hydrochloride is critical to ensure consistency and safety in clinical use. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify purity and identify potential impurities. Strict adherence to Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade dapiprazole hydrochloride meets regulatory standards for safety and efficacy.
The future direction of research on dapiprazole hydrochloride includes exploring combination therapies with other antipsychotic agents to enhance treatment outcomes. Additionally, investigating its role in non-psychotic conditions such as depression and anxiety disorders could provide new therapeutic strategies. Advances in drug delivery systems may also improve the bioavailability and targeted action of dapiprazole hydrochloride, further expanding its clinical utility.
In conclusion, dapiprazole hydrochloride (CAS No. 72822-13-0) is a multifaceted pharmaceutical compound with significant therapeutic potential in psychiatric and neurodegenerative disorders. Its selective D2 receptor antagonism, rapid onset of action, and promising neuroprotective effects make it a valuable addition to the pharmacopeia. Continued research efforts are essential to fully harness its benefits and address any remaining challenges in its development and application.
72822-13-0 (Dapiprazole hydrochloride) Related Products
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
